N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a nitrobenzenesulfonamide moiety. Tetrazole-containing compounds are widely studied for their bioisosteric properties, often mimicking carboxylic acids in drug design. The nitro group on the sulfonamide may enhance electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O4S/c15-10-5-7-11(8-6-10)20-14(17-18-19-20)9-16-26(24,25)13-4-2-1-3-12(13)21(22)23/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPQNVYELJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146422 | |
| Record name | N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921061-17-8 | |
| Record name | N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921061-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors in biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Tetrazole and Sulfonamide/Sulfoximine Moieties
Key Observations :
- Adamantyl and tert-butyl substituents (e.g., 5h, 7g) increase steric bulk, which may improve metabolic stability but reduce solubility .
- Sulfonamide vs. Sulfoximine: The target compound’s nitrobenzenesulfonamide group differs from sulfoximines in 5h and 7g.
- Synthetic Yields : Yields for tetrazole derivatives range from 57% to 95%, with ultrasound-assisted methods (e.g., Ugi-Azide reactions) offering efficiency improvements over traditional routes .
Comparison with Clinically Relevant Tetrazole Derivatives
Table 2: Angiotensin II Receptor Antagonists with Tetrazole Moieties
Key Observations :
- Bioisosteric Replacement : The target compound’s nitrobenzenesulfonamide may mimic carboxylate groups in drugs like losartan, but its nitro group introduces distinct electronic effects.
- Pharmacophore Variations : Clinically used tetrazoles prioritize biphenyl or spirocyclic systems for receptor binding, whereas the target’s 4-chlorophenyl-sulfonamide combination may explore alternative binding modes .
Spectral and Analytical Data Comparison
- ¹H NMR Trends : Methylenic protons (e.g., δ 5.38 ppm in compound 8) are consistent across tetrazole derivatives, while sulfonamide/sulfoximine protons show variability due to electronic effects .
- HRMS Validation : Compound 7g’s HRMS data (m/z 513.2193) confirm successful synthesis, highlighting the precision required for characterizing complex tetrazole derivatives .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a chemical compound characterized by its unique structural features, including a tetrazole ring, a nitro group, and a sulfonamide moiety. These structural characteristics contribute to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.
Structural Formula
The compound's IUPAC name is this compound, indicating the presence of multiple functional groups that can influence its biological activity.
Key Features
| Feature | Description |
|---|---|
| Tetrazole Ring | Known for its role in bioactivity, particularly in drug design. |
| Nitro Group | Often associated with various biological activities, including antimicrobial effects. |
| Sulfonamide Moiety | Commonly found in many pharmaceuticals, contributing to antibacterial properties. |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity and receptor signaling pathways.
Pharmacological Potential
Research indicates that this compound may possess:
- Antimicrobial Activity : The nitro and sulfonamide groups are known for their effectiveness against a range of pathogens.
- Antidiabetic Effects : Some derivatives have shown potential in inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase .
Case Studies
- Antimicrobial Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Molecular docking studies have indicated that the compound can effectively bind to active sites of enzymes related to diabetes management, suggesting its potential as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of 4-chlorophenylhydrazine with sodium azide.
- Nitration : Introduction of the nitro group via nitration reactions.
- Coupling Reaction : Final assembly of the compound through coupling with the sulfonamide under basic conditions.
Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of functional groups in modulating biological activity:
- The presence of electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition.
- Substituents on the tetrazole ring can significantly affect pharmacokinetics and pharmacodynamics.
Toxicity and Safety Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound has favorable properties with low toxicity and good solubility characteristics, aligning with Lipinski’s rule of five .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
